2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
Brand Name: Vulcanchem
CAS No.: 1127247-34-0
VCID: VC2665335
InChI: InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
SMILES: COCCOCCC(=O)ON1C(=O)CCC1=O
Molecular Formula: C10H15NO6
Molecular Weight: 245.23 g/mol

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

CAS No.: 1127247-34-0

Cat. No.: VC2665335

Molecular Formula: C10H15NO6

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate - 1127247-34-0

Specification

CAS No. 1127247-34-0
Molecular Formula C10H15NO6
Molecular Weight 245.23 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
Standard InChI InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
Standard InChI Key IMSXKORGOVQCNT-UHFFFAOYSA-N
SMILES COCCOCCC(=O)ON1C(=O)CCC1=O
Canonical SMILES COCCOCCC(=O)ON1C(=O)CCC1=O

Introduction

Chemical Identity and Properties

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is primarily identified by its CAS number 1127247-34-0 . The compound possesses a distinct chemical structure characterized by a dioxopyrrolidine ring connected to a propanoate ester with a methoxyethoxy group. This arrangement provides the molecule with unique chemical properties that make it valuable in various applications.

Basic Chemical Information

The compound's fundamental chemical characteristics are summarized in the following table:

PropertyValueSource
CAS Number1127247-34-0
Molecular FormulaC₁₀H₁₅NO₆
Molecular Weight245.23 g/mol
IUPAC Name(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate

Structural Characteristics

The compound features several key structural elements that contribute to its functionality:

  • A succinimidyl (NHS) ester group that serves as an effective leaving group in nucleophilic substitution reactions

  • A short polyethylene glycol (PEG) chain consisting of one ethylene glycol unit

  • A propanoate backbone providing optimal spacing between reactive groups

The structure can be represented by the SMILES notation: COCCOCCC(=O)ON1C(=O)CCC1=O . This unique arrangement enables the compound to function effectively as a bioconjugation reagent with enhanced solubility properties compared to non-PEGylated alternatives.

Synonyms and Nomenclature

Due to its specialized applications in chemical biology and pharmaceutical research, the compound is known by various synonyms in scientific literature and commercial catalogs:

SynonymReference
m-PEG2-NHS ester
mPEG1-CH2CH2COONHS
Methyl-PEG2-NHS ester
Methoxy-PEG-propionic acid-N-succinimidyl ester

These alternative names reflect different naming conventions within the pharmaceutical and biochemical industries. The prefix "m-" typically denotes the methoxy group termination, while the numeral indicates the number of ethylene glycol units in the PEG chain .

Physical Properties

The physical properties of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate significantly influence its applications in research and industrial settings. While comprehensive physical data is limited in the available literature, the following properties have been documented:

Solubility Profile

The compound demonstrates moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone, while showing limited solubility in water. The methoxyethoxy component enhances its solubility compared to non-PEGylated NHS esters, making it more suitable for bioconjugation reactions in aqueous environments.

Stability Considerations

The compound is sensitive to moisture due to the reactive NHS ester group, which can undergo hydrolysis in aqueous conditions. This sensitivity necessitates specific storage conditions to maintain its reactivity and purity.

Applications and Uses

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has found extensive applications in various scientific and industrial fields, primarily due to its bioconjugation capabilities.

Bioconjugation Chemistry

The primary application of this compound is in bioconjugation chemistry, where it serves as a crosslinking agent for attaching molecules to proteins or other biomolecules . The NHS ester group readily reacts with primary amines (such as lysine residues in proteins) to form stable amide bonds under mild conditions. This reactivity makes it valuable in:

  • Protein modification and labeling

  • Peptide synthesis

  • Surface functionalization of biomaterials

  • Development of diagnostic reagents

The PEG component of the molecule provides several advantages in bioconjugation applications:

  • Enhanced water solubility of the conjugated product

  • Reduced steric hindrance in reaction sites

  • Improved biocompatibility

  • Decreased immunogenicity of conjugated biomolecules

Pharmaceutical Applications

In pharmaceutical research and development, 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is employed as:

  • A linker in antibody-drug conjugates (ADCs)

  • A component in drug delivery systems

  • A reagent for PEGylation of therapeutic proteins

  • A spacer molecule in targeted drug delivery platforms

The compound's ability to create stable linkages while improving the pharmacokinetic properties of conjugated drugs makes it particularly valuable in modern pharmaceutical development .

Research Applications

Current research involving 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate spans various scientific disciplines, reflecting its versatility as a chemical tool.

Biomedical Research

In biomedical research, the compound has been investigated for:

  • Development of targeted diagnostic agents

  • Creation of bioactive surfaces for cell culture and tissue engineering

  • Modification of therapeutic proteins to improve their pharmacokinetic properties

  • Synthesis of biomimetic materials

The ability to form stable covalent bonds with proteins while adding favorable PEG characteristics makes it particularly valuable in these applications.

Nanotechnology Applications

In nanotechnology, the compound serves as:

  • A surface modification agent for nanoparticles

  • A linker for attaching targeting moieties to nanocarriers

  • A component in developing "stealth" nanoparticles with extended circulation times

  • A reagent for creating biocompatible interfaces on nanomaterials

These applications leverage the compound's ability to form stable linkages while imparting increased hydrophilicity to modified surfaces.

Comparative Analysis with Related Compounds

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate belongs to a family of NHS-activated PEG derivatives that vary in their PEG chain length and terminal functional groups.

Comparison with Other NHS-PEG Esters

The following table compares key properties of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate with related compounds:

CompoundCAS NumberMolecular WeightPEG UnitsFeatures
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate1127247-34-0245.23 g/mol1Short PEG chain, good balance of reactivity and solubility
2,5-Dioxopyrrolidin-1-yl 3-methoxypropanoate1027371-75-0201.18 g/mol0No PEG units, lower water solubility
m-PEG6-NHS ester1449390-12-8421.4 g/mol5Longer PEG chain, higher water solubility, more flexible spacer

This comparison illustrates how the length of the PEG chain affects the properties and applications of these compounds. The shorter PEG chain in 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate provides a good balance between reactivity and solubility for many bioconjugation applications.

Reactivity Comparison

  • Steric accessibility of the reactive group

  • Solubility in reaction media

  • Hydrolysis rates in aqueous environments

  • Flexibility of the resulting conjugate

In general, compounds with shorter PEG chains, like 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate, offer better reactivity due to reduced steric hindrance but may have limited solubility in highly aqueous systems compared to their longer-chain counterparts.

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